molecular formula C11H24Cl2N2 B1441611 1-(pyrrolidin-2-ylmethyl)azepane dihydrochloride CAS No. 1219964-19-8

1-(pyrrolidin-2-ylmethyl)azepane dihydrochloride

Cat. No.: B1441611
CAS No.: 1219964-19-8
M. Wt: 255.22 g/mol
InChI Key: FCRIDIJPRMDSPF-UHFFFAOYSA-N
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Description

1-(pyrrolidin-2-ylmethyl)azepane dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an azepane ring, making it a valuable scaffold for the synthesis of various derivatives .

Scientific Research Applications

1-(pyrrolidin-2-ylmethyl)azepane dihydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: It has potential therapeutic applications, including the development of new drugs for treating neurological disorders and other medical conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

The synthesis of 1-(pyrrolidin-2-ylmethyl)azepane dihydrochloride typically involves the reaction of azepane with pyrrolidine in the presence of suitable reagents and conditions. One common method includes the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to optimize efficiency and reduce costs. These methods are designed to produce high-purity compounds suitable for pharmaceutical and research applications .

Chemical Reactions Analysis

1-(pyrrolidin-2-ylmethyl)azepane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced into the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products .

Mechanism of Action

The mechanism of action of 1-(pyrrolidin-2-ylmethyl)azepane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(pyrrolidin-2-ylmethyl)azepane dihydrochloride can be compared with other similar compounds, such as:

    1-(2-Pyrrolidinylmethyl)piperidine: Similar structure but with a piperidine ring instead of an azepane ring.

    1-(2-Pyrrolidinylmethyl)morpholine: Contains a morpholine ring, offering different chemical properties and reactivity.

    1-(2-Pyrrolidinylmethyl)pyrrolidine: Features two pyrrolidine rings, providing unique biological and chemical characteristics.

Properties

IUPAC Name

1-(pyrrolidin-2-ylmethyl)azepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-2-4-9-13(8-3-1)10-11-6-5-7-12-11;;/h11-12H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRIDIJPRMDSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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